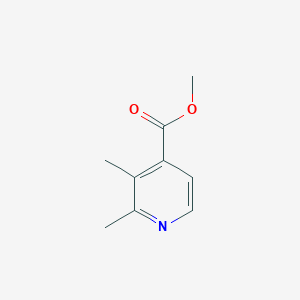

Methyl 2,3-dimethylisonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2,3-dimethylisonicotinate” is a chemical compound with the molecular formula C9H11NO2 . It is primarily used for research and development .

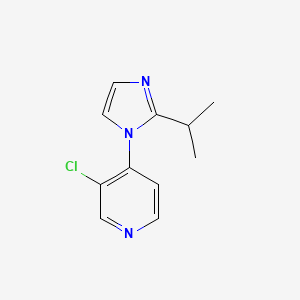

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 165.19 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 165.19 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

1. Biological Impact and Epigenetic Changes

Methyl 2,3-dimethylisonicotinate, as a derivative of dimethyl sulfoxide (DMSO), has been studied for its biological impact, particularly in vitro. Research has revealed that DMSO can induce significant changes in human cellular processes and the epigenetic landscape, such as alterations in the transcriptome, proteome, and DNA methylation profiles in cardiac and hepatic microtissues. These findings suggest that DMSO, and potentially its derivatives, are not inert and can have substantial biological effects, which may be crucial in various biomedical applications, including cryopreservation and in vitro assays (Verheijen et al., 2019).

2. Chemical Reactions and Methylation Processes

This compound might be involved in various chemical reactions and methylation processes. For example, dimethyl carbonate (DMC) chemistry includes acid-catalysed reactions of different aliphatic alcohols and phenols. Recent studies have demonstrated the utility of DMC in green chemistry, with a focus on carboxymethylation and methylation of secondary alcohols, implying potential applications for this compound in similar contexts (Jin et al., 2016). Additionally, the reactivity of dimethyl carbonate is tunable and is recognized as an environmentally friendly alternative for methylation and carbonylation processes, indicating possible roles for this compound in similar chemical pathways (Tundo & Selva, 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 2,3-dimethylisonicotinate is a chemical compound that is used in laboratory settings for the manufacture of other chemical compounds . .

Biochemical Pathways

It is known that similar compounds, such as methyl isonicotinate, are used as semiochemicals, substances that influence the behavior of other organisms .

Propiedades

IUPAC Name |

methyl 2,3-dimethylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDALNXGJTOUCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2986078.png)

![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)

![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)

![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)